molecular formula C13H19NO5 B8401600 2-[(2-Ethoxy-2-methyl-1,3-dioxolan-4-yl)methoxy]-3-methoxypyridine CAS No. 66781-25-7

2-[(2-Ethoxy-2-methyl-1,3-dioxolan-4-yl)methoxy]-3-methoxypyridine

Cat. No. B8401600
Key on ui cas rn: 66781-25-7
M. Wt: 269.29 g/mol
InChI Key: WBBLSMNXDKGEOY-UHFFFAOYSA-N
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Patent
US04264599

Procedure details

2 drops of trifluoroacetic acid are added to a solution of 62 g of 3-(3-methoxy-2-pyridyloxy)-1,2-propanediol in 350 ml of triethyl orthoacetate and the mixture is left to stand for 3 hours at 20°-30°. On evaporation, crude 2-ethoxy-5-(3-methoxy-2-pyridyloxymethyl)-2-methyl-1,3-dioxolane is obtained in the form of an oil, which is used without purification.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:9][CH2:10][CH:11]([OH:14])[CH2:12][OH:13])=[N:5][CH:6]=[CH:7][CH:8]=1>FC(F)(F)C(O)=O.C(OCC)(OCC)(OCC)C>[CH2:4]([O:9][C:10]1([CH3:11])[O:13][CH2:12][CH:11]([CH2:10][O:9][C:4]2[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=2)[O:14]1)[CH3:3]

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
COC=1C(=NC=CC1)OCC(CO)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(C(=O)O)(F)F
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
On evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1(OC(CO1)COC1=NC=CC=C1OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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